4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzenesulfonamide
Description
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a phthalimide (1,3-dioxoisoindole) moiety linked to a benzenesulfonamide group substituted with dimethylamine at the sulfonamide nitrogen. This compound belongs to a class of molecules designed to combine nitric oxide (NO)-donating capabilities with structural motifs that enhance pharmacological safety and efficacy. Its N,N-dimethyl substitution may improve lipophilicity and metabolic stability compared to analogs with hydrophilic or bulky substituents.
Properties
Molecular Formula |
C16H14N2O4S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N2O4S/c1-17(2)23(21,22)12-9-7-11(8-10-12)18-15(19)13-5-3-4-6-14(13)16(18)20/h3-10H,1-2H3 |
InChI Key |
SWRCJLVANWFUEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and pharmacological properties derived from the evidence:
Key Comparison Points:
Genotoxicity: The target compound’s phthalimide-sulfonamide scaffold is shared with compounds C1–C6, which demonstrated significantly lower genotoxicity (MNRET <6/1,000 cells) compared to HU (up to 33.7/1,000 cells) . The N,N-dimethyl group may further reduce reactive metabolite formation, enhancing safety.
Synthetic Accessibility :
- Analogs like 3d and 3b are synthesized via coupling of sulfonamides with phthalic acid derivatives, achieving high yields (50–97%) under reflux or microwave conditions . The target compound likely follows similar routes, with dimethylamine substitution requiring tailored reagents.
Biological Activity: NO-donating analogs (C1–C6) show promise for SCD by inducing gamma globin synthesis and reducing vaso-occlusive crises . The dimethyl substitution in the target compound could modulate NO release kinetics or protein binding (e.g., to bovine serum albumin, as seen in ).
Structural Modifications :
- Substituents on the sulfonamide nitrogen critically influence activity. For example:
- N-hydroxy (C4): Enhances NO donation but may increase polarity.
- N,N-dimethyl (Target) : Likely improves lipophilicity and membrane permeability.
Therapeutic Potential: Thalidomide derivatives () highlight the importance of isoindole-dione moieties in TNF-α inhibition. The target compound’s sulfonamide group may confer additional selectivity for enzymes like carbonic anhydrase or kinases implicated in cancer .
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